![molecular formula C9H16N2 B101450 5-isobutyl-6-methyl-2,3-dihydropyrazine CAS No. 15986-97-7](/img/structure/B101450.png)
5-isobutyl-6-methyl-2,3-dihydropyrazine
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Overview
Description
5-isobutyl-6-methyl-2,3-dihydropyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its unique structure, which includes a methyl group and a 2-methylpropyl group attached to the pyrazine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-6-methyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanal with 2,3-diaminobutane in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-isobutyl-6-methyl-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.
Substitution: The methyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Dihydropyrazine derivatives
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
5-Isobutyl-6-methyl-2,3-dihydropyrazine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Reactivity and Transformations
The compound can undergo several chemical reactions, including:
- Oxidation : It can be oxidized to form pyrazine N-oxides using agents such as hydrogen peroxide.
- Reduction : Reduction reactions can yield dihydropyrazine derivatives with agents like sodium borohydride.
- Substitution : The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions.
Biological Applications
Potential Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential uses in pharmaceuticals as an antimicrobial agent.
Anticancer Research
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving interaction with specific molecular targets in cancer cells.
Medicinal Applications
Therapeutic Properties
The medicinal potential of this compound is under exploration. Its derivatives are being studied for their biological activities, including:
- Antimycobacterial Activity : Similar compounds have been recognized for their efficacy against tuberculosis.
- Cytotoxicity Studies : Research is ongoing to determine the cytotoxic effects of this compound on various cancer cell lines.
Industrial Applications
Flavoring Agent
In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma profile. It contributes to the flavor complexity in processed foods and beverages, especially those that undergo Maillard reactions.
Material Development
The compound is being explored for its potential in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers or other materials for enhanced performance characteristics.
Data Table: Comparison of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Versatile for creating complex molecules |
Biology | Antimicrobial and anticancer research | Effective against bacterial strains; inhibits tumor growth |
Medicine | Potential therapeutic properties | Investigated for antimicrobial and anticancer efficacy |
Industry | Flavoring agent in food products | Enhances flavor complexity; used in processed foods |
Case Studies
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products.
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity, sparking interest in further investigations into its mechanisms of action and therapeutic applications.
- Flavor Profile Analysis : In a sensory evaluation study, the addition of this compound to potato chips improved the overall flavor profile, demonstrating its effectiveness as a flavor enhancer derived from Maillard reaction products.
Mechanism of Action
The mechanism of action of 5-isobutyl-6-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylpyrazine
- 2,5-Dimethylpyrazine
- 2,6-Dimethylpyrazine
Comparison
Compared to other similar compounds, 5-isobutyl-6-methyl-2,3-dihydropyrazine is unique due to the presence of both a methyl group and a 2-methylpropyl group on the pyrazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
15986-97-7 |
---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3 |
InChI Key |
VQJLOJIVKFBJCA-UHFFFAOYSA-N |
SMILES |
CC1=NCCN=C1CC(C)C |
Canonical SMILES |
CC1=NCCN=C1CC(C)C |
Origin of Product |
United States |
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